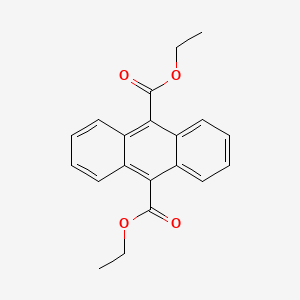
Diethyl anthracene-9,10-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl anthracene-9,10-dicarboxylate: is an organic compound with the chemical formula C20H18O4 . It is a derivative of anthracene, featuring two ethyl ester groups at the 9 and 10 positions of the anthracene ring. This compound is a solid that can dissolve in organic solvents and is primarily used in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl anthracene-9,10-dicarboxylate can be synthesized through the reaction of anthracene with chloroacetic anhydride. The reaction typically occurs in an appropriate solvent under controlled temperature and reaction time .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis in a laboratory setting involves the reaction of anthracene with chloroacetic anhydride, suggesting that similar conditions could be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl anthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can yield anthracene derivatives with reduced functional groups.
Substitution: Substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under various conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Functionalized anthracene derivatives.
Applications De Recherche Scientifique
Diethyl anthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of compounds with optical, electrical, and fluorescent properties.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the preparation of polymer additives and organic optoelectronic devices.
Mécanisme D'action
The mechanism by which diethyl anthracene-9,10-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s anthracene core allows it to participate in π-π interactions and other non-covalent interactions, influencing its behavior in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
9,10-Anthracenedicarboxylic acid: This compound has carboxylic acid groups instead of ethyl esters.
9,10-Anthracenedicarbonitrile: This compound features nitrile groups at the 9 and 10 positions.
9-Anthracenecarboxylic acid: This compound has a single carboxylic acid group at the 9 position.
Uniqueness: Diethyl anthracene-9,10-dicarboxylate is unique due to its ethyl ester groups, which impart different solubility and reactivity characteristics compared to its carboxylic acid and nitrile counterparts .
Propriétés
IUPAC Name |
diethyl anthracene-9,10-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-23-19(21)17-13-9-5-7-11-15(13)18(20(22)24-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYYCSTCUXPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B8237804.png)
![3-[1-(tert-Butyloxycarbonyl)-1H-pyrrol-2-yl]acrylic acid ethyl ester](/img/structure/B8237818.png)


![2-Tert-butyl-6-[3-tert-butyl-2-[(6,12-ditert-butyl-4,14-dimethoxy-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-5-methoxycyclohexyl]-4-methoxycyclohexan-1-ol](/img/structure/B8237839.png)








